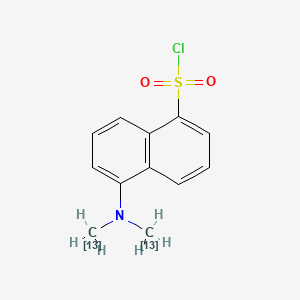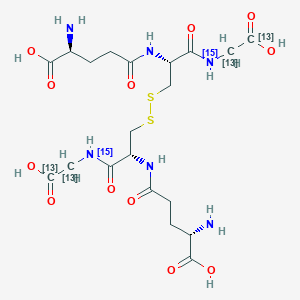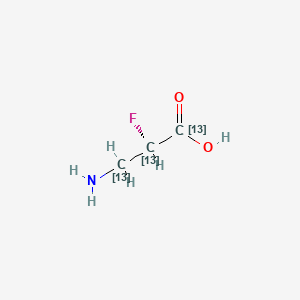
Azilsartan mopivabil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azilsartan mopivabil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, which belongs to the angiotensin-receptor blocking drug class. It is a selective angiotensin II receptor antagonist, primarily used for the treatment of hypertension. This compound is known for its high affinity and slow dissociation from the angiotensin II type 1 receptor, making it a potent antihypertensive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azilsartan mopivabil involves multiple steps, starting from the preparation of azilsartan. Azilsartan is synthesized through a series of reactions involving benzimidazole derivatives and biphenyl compounds. The key steps include:
- Formation of benzimidazole core.
- Introduction of biphenyl moiety.
- Functionalization to introduce the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Crystallization techniques to purify the intermediate compounds.
- Use of high-performance liquid chromatography for final purification.
- Quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Azilsartan mopivabil undergoes various chemical reactions, including:
Hydrolysis: Conversion of the prodrug to its active form, azilsartan.
Oxidation: Degradation under oxidative conditions, leading to the formation of by-products.
Reduction: Limited reduction reactions due to the stability of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions to facilitate the conversion to azilsartan.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Mild reducing agents under controlled conditions.
Major Products Formed:
Azilsartan: The active metabolite formed from hydrolysis.
Oxidative By-products: Formed under oxidative stress conditions
Scientific Research Applications
Azilsartan mopivabil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study angiotensin II receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways related to hypertension.
Medicine: Extensively studied for its efficacy in lowering blood pressure and reducing cardiovascular risks.
Industry: Utilized in the development of new antihypertensive formulations and combination therapies
Mechanism of Action
Azilsartan mopivabil exerts its effects by selectively binding to the angiotensin II type 1 receptor, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include vascular smooth muscle cells and adrenal gland tissues, where it inhibits the action of angiotensin II .
Comparison with Similar Compounds
- Losartan
- Valsartan
- Candesartan
- Irbesartan
- Eprosartan
- Telmisartan
- Olmesartan
Comparison: Azilsartan mopivabil is unique due to its higher affinity and slower dissociation from the angiotensin II type 1 receptor compared to other angiotensin receptor blockers. This results in more potent and sustained blood pressure reduction. Additionally, this compound has shown superior efficacy in clinical trials compared to other similar compounds, making it a preferred choice for treating hypertension .
Properties
CAS No. |
2271428-31-8 |
|---|---|
Molecular Formula |
C38H36N4O8 |
Molecular Weight |
676.7 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropanoyloxy)-3-methoxyphenyl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45) |
InChI Key |
UIGUEOKVFZHFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
